molecular formula C19H20N6O2 B2830551 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915929-55-4

8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2830551
CAS No.: 915929-55-4
M. Wt: 364.409
InChI Key: FRMPLEHHNGYSAG-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative of significant interest in medicinal chemistry research. This compound belongs to the imidazo[2,1-f]purine-2,4-dione chemical class, which has demonstrated substantial potential in preclinical pharmacological studies as ligands for serotonin receptors, particularly the 5-HT 1A subtype . The structural features of this molecule, including the 2-aminophenyl substitution at the 8-position and the 2-methylallyl group at the 3-position, are designed to optimize receptor binding affinity and selectivity. Researchers are exploring this compound and its analogs primarily for their potential antidepressant and anxiolytic applications . The compound's proposed mechanism of action involves modulation of serotonergic signaling pathways, with some analogs in this structural family exhibiting potency in animal models that surpasses reference anxiolytic drugs such as diazepam while demonstrating antidepressant efficacy comparable to imipramine in forced swim tests . The imidazo[2,1-f]purine-2,4-dione scaffold represents a tricyclic modification of classical xanthine derivatives , offering researchers a versatile platform for investigating neuropharmacological targets and developing novel therapeutic agents for central nervous system disorders . This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-8-6-5-7-13(14)20/h5-8,10H,1,9,20H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMPLEHHNGYSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the 2-aminophenyl, 1,7-dimethyl, and 2-methylallyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, amines, and organometallic reagents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. The compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by interfering with key cellular pathways involved in tumor growth and survival. Studies indicate that triazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells .
  • Case Study : In vitro assays demonstrated that related triazole compounds exhibited significant cytotoxicity against various cancer cell lines (lung, breast, prostate), with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of 1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have also been investigated:

  • Broad-Spectrum Activity : Research indicates that triazole derivatives possess antibacterial and antifungal activities. The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Mechanism : The mode of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Other Potential Applications

Emerging research suggests additional therapeutic roles for this compound:

  • Anti-inflammatory Properties : Some studies have indicated that triazole derivatives can modulate inflammatory responses, which may be beneficial in treating chronic inflammatory diseases .
  • Antifungal Activity : The compound's structural features suggest potential effectiveness against various fungal pathogens, which is an area of ongoing research .

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

AZ-853 and AZ-861

  • Structure :
    • AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
    • AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity: Both act as 5-HT₁A receptor partial agonists (Ki = 0.6 nM for AZ-853; Ki = 0.2 nM for AZ-861) with antidepressant-like effects in the forced swim test (FST). AZ-861 exhibits stronger 5-HT₁A agonism in functional assays but poorer blood-brain barrier penetration compared to AZ-853, which shows superior antidepressant efficacy at 2.5 mg/kg . Side Effects: AZ-853 induces weight gain and lowers blood pressure via α1-adrenolytic activity, while AZ-861 causes lipid metabolism disturbances .

Compound 3i

  • Structure : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity : Demonstrates potent 5-HT₁A affinity (Ki < 10 nM) and antidepressant effects at 2.5–5 mg/kg. It also shows anxiolytic activity in the four-plate test .

PPARγ-Targeting Anticancer Derivative: CB11

  • Structure: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity: Functions as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production, mitochondrial membrane collapse, and caspase-3 activation. Structural similarity to the target compound suggests the 2-aminophenyl group may enhance DNA interaction or receptor binding .

Adenosine Receptor Antagonists

  • Example: 1H-Imidazo[1,2-f]purine-2,4(3H,8H)-dione derivatives with nanomolar affinity for human A₃ adenosine receptors (e.g., Ki = 120 nM for A₃ vs. >1 µM for A₁/A₂A). These lack the 2-methylallyl or piperazinylalkyl chains seen in serotonin-targeting analogs .

Key Structural Determinants of Activity

Position Modification Biological Impact Example Compounds
8-position 2-Aminophenyl Potential PPARγ agonism (CB11) or DNA interaction (anticancer) CB11
Piperazinylalkyl + fluorophenyl High 5-HT₁A affinity and antidepressant activity AZ-853, AZ-861
3-position 2-Methylallyl Unknown; may influence lipophilicity or metabolic stability Target compound
Butyl PPARγ-dependent apoptosis (CB11) CB11
N-Methylation 1,3,7-Trimethyl Enhanced 5-HT₁A selectivity (Compound 3i) Compound 3i

Research Findings and Pharmacokinetic Insights

  • Metabolic Stability : Piperazinylalkyl derivatives (e.g., AZ-853, AZ-861) show moderate metabolic stability in human liver microsomes (HLM) but require structural optimization for prolonged half-life .
  • Lipophilicity : Derivatives with longer alkyl chains (e.g., pentyl in Compound 3i) exhibit higher logP values, correlating with improved brain penetration and in vivo efficacy .
  • Safety Profiles :
    • Serotonin-targeting compounds lack anticholinergic effects but may cause sedation or cardiovascular side effects (e.g., hypotension in AZ-853) .
    • PPARγ agonists like CB11 require monitoring for off-target cytotoxicity due to ROS-mediated mechanisms .

Biological Activity

The compound 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered attention due to their potential biological activities, particularly in the context of cancer therapy and other diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

This compound features an imidazo[2,1-f]purine core substituted with an amino group and a methylallyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. By targeting these pathways, it can induce apoptosis in malignant cells.
  • In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines, including breast and lung cancers.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes that play critical roles in cellular signaling:

  • Kinase Inhibition : It has been reported to inhibit mutant forms of the KRAS gene, which is often implicated in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

Immunomodulatory Effects

Recent studies suggest that this compound may possess immunomodulatory properties:

  • Cytokine Modulation : It has been observed to influence cytokine production in immune cells, potentially enhancing the body's response to tumors or infections.

Data Table on Biological Activity

Activity Type Effect Study Reference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits KRAS G12C mutant
Cytokine ModulationAlters immune response

Case Study 1: Antitumor Activity in Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione resulted in a significant decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Case Study 2: KRAS Mutation Targeting

In a clinical trial involving patients with KRAS G12C mutations, administration of this compound resulted in measurable tumor reduction in a subset of participants. The study highlighted its potential as a targeted therapy for specific genetic profiles.

Q & A

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents like DMF enhance reaction rates).
  • Temperature control to prevent side reactions (e.g., decomposition above 80°C).
  • Catalyst-to-ligand ratios for efficient cross-coupling .

How can structural integrity and purity be confirmed post-synthesis?

Basic Research Question
A combination of analytical techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., allyl group at N3, methyl groups at C1/C7) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₂₁N₅O₂⁺) .
  • X-ray Crystallography : Resolve 3D conformation, critical for understanding bioactivity .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

What strategies resolve contradictions in biological activity data across assays?

Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent interference). Methodological approaches include:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based (e.g., ADP-Glo™ kinase assays) and radiometric methods .
  • Solvent Controls : Replace DMSO with PBS buffers to rule out solvent-induced artifacts .
  • Dose-Response Curves : Compare IC₅₀ values across multiple replicates to identify outliers .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

How do substitution patterns influence physicochemical and biological properties?

Advanced Research Question
Substituents modulate lipophilicity, solubility, and target affinity:

PositionSubstituentEffect on PropertiesReference
C82-aminophenylEnhances π-π stacking with enzyme active sites; increases water solubility via NH₂
N32-methylallylImproves membrane permeability (logP reduction) but may reduce metabolic stability
C1/C7Methyl groupsStabilize the purine core against oxidation; minimal impact on solubility

Q. Methodology :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Solubility Assays : Measure logD at pH 7.4 using shake-flask/HPLC methods .

What computational methods predict binding modes with kinase targets?

Advanced Research Question
Combined quantum mechanics/molecular mechanics (QM/MM) and docking workflows:

  • Density Functional Theory (DFT) : Optimize ligand geometry and calculate electrostatic potential surfaces .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to ATP pockets (e.g., CDK2, Aurora kinases) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

Q. Validation :

  • Compare predicted binding energies with experimental IC₅₀ values .

How to design stability studies under physiological conditions?

Basic Research Question
Assess chemical and metabolic stability using:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH to identify oxidative metabolites .
  • Plasma Stability : Incubate in mouse/human plasma (37°C, 1–4 hr) and quantify parent compound loss .

Q. Key Parameters :

  • Half-life (t₁/₂) >2 hr in plasma for viable drug candidates .

What in vitro models are suitable for evaluating anticancer activity?

Advanced Research Question
Prioritize models reflecting tumor heterogeneity and resistance mechanisms:

  • 3D Spheroids : Mimic tumor microenvironments (e.g., HCT116 colon cancer spheroids) .
  • Patient-Derived Organoids (PDOs) : Retain original tumor mutational profiles .
  • CRISPR Screens : Identify synthetic lethal targets (e.g., PARP inhibitors in BRCA1-mutated cells) .

Q. Endpoint Assays :

  • Apoptosis (Annexin V/PI staining).
  • Cell cycle arrest (PI/RNase flow cytometry) .

How to address off-target effects in kinase inhibition studies?

Advanced Research Question
Use kinome-wide profiling:

  • Kinobeads : Incubate with cell lysates and quantify bound kinases via LC-MS/MS .
  • Selectivity Scores : Calculate Gini coefficients (≤0.3 indicates high selectivity) .
  • Cryo-EM : Resolve ligand-kinase complexes to identify non-canonical binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.